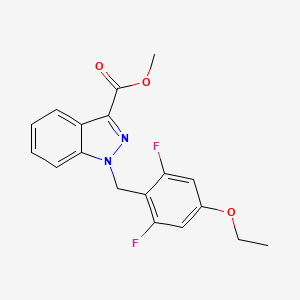

5-溴-2-(环丙基甲氧基)嘧啶

描述

5-Bromo-2-(cyclopropylmethoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocyclic compounds that are important in the field of pharmaceuticals and chemical research due to their diverse biological activities and applications in drug synthesis.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the alkylation of the pyrimidine ring or cyclization reactions to form the desired substituted pyrimidine. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by further reactions to introduce various functional groups, such as phosphonomethoxy groups . Another example is the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for synthesizing (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles through nucleophilic substitution and click chemistry . Additionally, 5-pyrimidylboronic acid derivatives can be synthesized via lithium-halogen exchange reactions followed by Suzuki cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using density functional theory (DFT) calculations, which provided insights into the molecular geometry, vibrational wavenumbers, and electronic properties . X-ray crystallography can also be used to determine the detailed structures of pyrimidine complexes, as seen in the case of cyclopalladated pyrimidine derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. Bromination reactions are commonly used to introduce bromo substituents into the pyrimidine ring, as demonstrated in the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives . Suzuki cross-coupling reactions are another key transformation that allows the introduction of heteroaryl groups into the pyrimidine core . Additionally, cyclopalladation reactions can be employed to form mononuclear complexes with pyrimidine ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. For example, the introduction of bromo and cyclopropyl groups can affect the compound's reactivity and potential as a pharmaceutical intermediate. The electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated using UV-Vis spectroscopy and computational methods . The chemical shifts in NMR spectroscopy provide information about the electronic environment of the atoms in the molecule .

科学研究应用

药用化学中的嘧啶骨架

5-溴-2-(环丙基甲氧基)嘧啶属于嘧啶衍生物类别,由于其广泛的治疗应用,在药用化学中具有重要意义。嘧啶是含氮原子的芳香杂环化合物,以其融入 DNA 和 RNA 而著称,使其成为生命过程中必不可少的物质。它们的结构意义反映在其广泛的药理活性中,包括抗癌、抗病毒、抗菌和抗炎作用等。本节探讨嘧啶衍生物的科学研究应用,特别关注它们与药用化学的相关性,并排除与药物剂量和副作用相关的方面。

嘧啶合成中的杂化催化剂:包括类似于 5-溴-2-(环丙基甲氧基)嘧啶的结构在内的嘧啶骨架已使用杂化催化剂合成。这些催化剂通过一锅多组分反应促进了各种嘧啶衍生物的开发。这种方法提高了嘧啶核心的生物利用度,而嘧啶核心由于其广泛的合成应用,是医药和制药行业中至关重要的前体 (Parmar, Vala, & Patel, 2023)。

嘧啶的抗癌特性:嘧啶衍生物表现出显着的抗癌潜力。它们已被广泛研究和获得专利,因为它们能够靶向参与癌症进展的各种酶、受体和细胞通路。这突出了它们作为先导分子在开发新抗癌药物中的多功能性和潜力 (Kaur et al., 2014)。

抗炎应用:嘧啶衍生物的合成和评估也显示出有希望的抗炎作用。这些化合物调节关键炎症介质的表达和活性,为开发新的抗炎剂提供了潜在途径 (Rashid et al., 2021)。

构效关系 (SAR):了解嘧啶衍生物的 SAR 对于设计具有增强药理活性的化合物至关重要。研究表明,嘧啶核上的特定取代基可以显着影响它们的生物活性,为合成具有改进治疗特征的新型类似物提供见解 (Natarajan et al., 2022)。

药物设计中的多功能性:嘧啶衍生物在药物设计中的多功能性进一步体现在它们在合成具有多种生物活性的化合物中的作用,包括抗菌、抗病毒和神经保护作用。这强调了嘧啶骨架在发现和开发用于治疗多种疾病的新药中的重要性 (JeelanBasha & Goudgaon, 2021)。

安全和危害

未来方向

Pyrimidines have been known for their extensive biological activities and are considered important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . Therefore, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

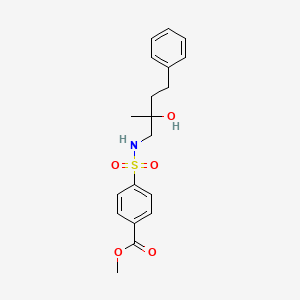

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOGGNFPMGFIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)

![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)

![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)